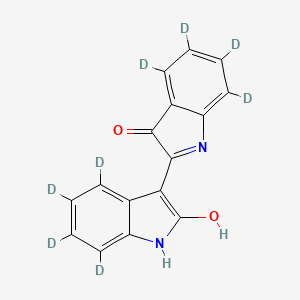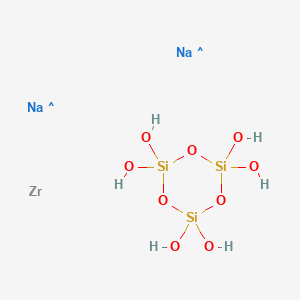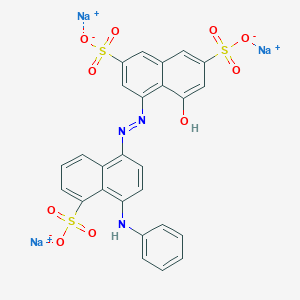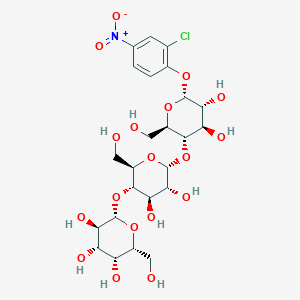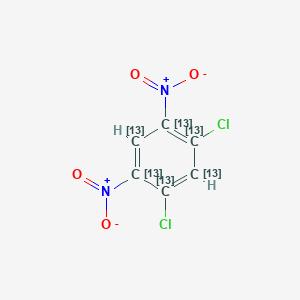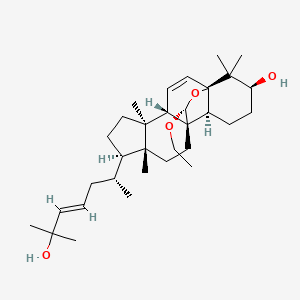
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol is a cucurbitane-type triterpenoid. It has been studied for its potential biological activities, although it has shown no inhibitory effects against certain cancer cell lines .
Méthodes De Préparation
The synthetic routes and reaction conditions for (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol are not extensively documented in the available literature. it is known to be a natural product isolated from plants in the Cucurbitaceae family . Industrial production methods would likely involve extraction and purification from plant sources, followed by structural elucidation using techniques such as NMR and mass spectrometry .
Analyse Des Réactions Chimiques
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol, being a triterpenoid, can undergo various chemical reactions typical of this class of compounds. These reactions may include:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions would depend on the specific transformation desired. For example, oxidation might be carried out using reagents like potassium permanganate or chromium trioxide, while reduction could involve hydrogen gas with a palladium catalyst .
Applications De Recherche Scientifique
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol has been primarily studied for its potential biological activities. Despite showing no inhibitory effects against certain cancer cell lines (MCF-7, HepG2, Du145, Colon205, and HL-60) in MTT assays
Chemistry: As a natural product, it can serve as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: Investigating its role in plant metabolism and potential interactions with biological targets.
Medicine: Exploring its potential therapeutic effects, despite the initial lack of activity against cancer cell lines.
Industry: Potential use in the development of natural product-based pharmaceuticals or nutraceuticals.
Mécanisme D'action
The specific mechanism of action for (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol is not well-documented. as a triterpenoid, it may interact with various molecular targets and pathways involved in cellular processes. Further research is needed to elucidate its exact mechanism and identify any potential molecular targets .
Comparaison Avec Des Composés Similaires
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol can be compared with other cucurbitane-type triterpenoids, such as:
- Cucurbitacin B
- Cucurbitacin E
- Cucurbitacin I
These compounds share a similar structural framework but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific epoxy and ethoxy substitutions, which may influence its chemical reactivity and biological interactions .
Propriétés
Formule moléculaire |
C32H52O4 |
|---|---|
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-ethoxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C32H52O4/c1-9-35-26-31-20-19-29(7)22(21(2)11-10-16-27(3,4)34)14-17-30(29,8)23(31)15-18-32(36-26)24(31)12-13-25(33)28(32,5)6/h10,15-16,18,21-26,33-34H,9,11-14,17,19-20H2,1-8H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1 |
Clé InChI |
IBUQIGYUDWWLGC-FJKUPRPISA-N |
SMILES isomérique |
CCO[C@H]1[C@@]23CC[C@@]4([C@H](CC[C@]4([C@@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O1)C)[C@H](C)C/C=C/C(C)(C)O)C |
SMILES canonique |
CCOC1C23CCC4(C(CCC4(C2C=CC5(C3CCC(C5(C)C)O)O1)C)C(C)CC=CC(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


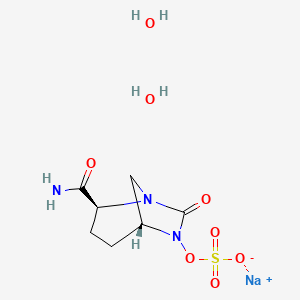
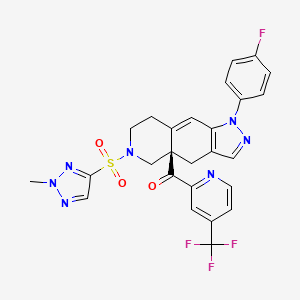
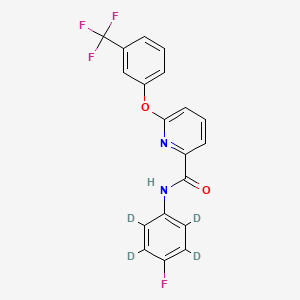
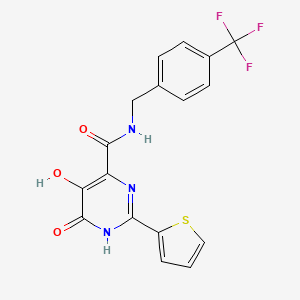
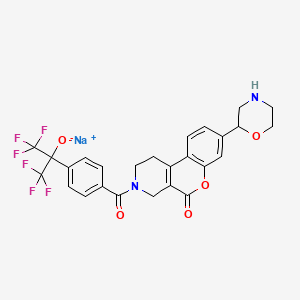

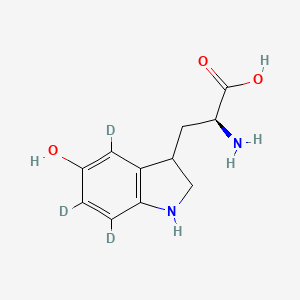
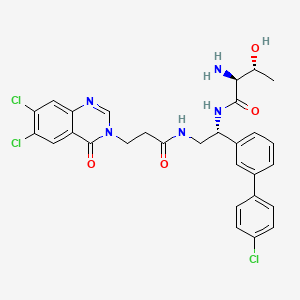
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
